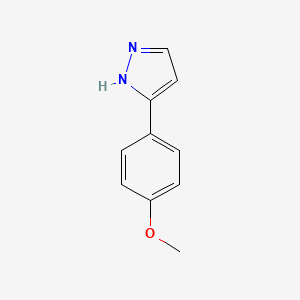
3-(4-methoxyphenyl)-1H-pyrazole
Overview
Description
“3-(4-methoxyphenyl)-1H-pyrazole” is a type of organic compound known as a pyrazole. Pyrazoles are characterized by a 5-membered ring structure containing three carbon atoms and two nitrogen atoms . The “4-methoxyphenyl” part of the name indicates a phenyl (benzene) ring with a methoxy (-OCH3) group attached at the 4th position .
Molecular Structure Analysis
The molecular structure of “3-(4-methoxyphenyl)-1H-pyrazole” would consist of a pyrazole ring attached to a phenyl ring via a methoxy group . The exact structure would depend on the positions of these groups .
Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The specific reactions that “3-(4-methoxyphenyl)-1H-pyrazole” can undergo would depend on its exact structure and the reaction conditions.
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-methoxyphenyl)-1H-pyrazole” would depend on its exact structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .
Scientific Research Applications
-
Application in Cancer Research
- Field : Oncology
- Summary : The compound has been used in the synthesis of a new hybrid compound of chalcone-salicylate, which has shown potential against breast cancer .
- Methods : The compound was synthesized using a linker mode approach under reflux condition . Its structure was established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .
- Results : The molecular docking study showed that the title compound exhibited more negative value of binding free energy (−8.15 kcal/mol) than tamoxifen (−7.00 kcal/mol) . It can be predicted that the title compound has a cytotoxic activity potency against breast cancer through ERα inhibition .
-
Application in Neuroprotection
- Field : Neurology
- Summary : Triazole-pyrimidine hybrids, which include 3-(4-methoxyphenyl)-1H-pyrazole, have shown promising neuroprotective and anti-inflammatory properties .
- Methods : A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Their neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results : Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . Also, a molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .
-
Application in Antioxidant Research
- Field : Biochemistry
- Summary : Derivatives of 3-(4-methoxyphenyl)-1H-pyrazole have shown antioxidant activity .
- Methods : The antioxidant activity of the derivatives was tested .
- Results : The antioxidant activity of the tested derivatives was found to be approximately 1.4 times higher than that of ascorbic acid .
-
Application in Cytotoxicity Research
- Field : Pharmacology
- Summary : Ether and ester trans-ferulic acid derivatives, which include 4-methoxyphenyl acrylate compounds, have shown antioxidant and cytotoxic effects on certain tumor cell lines.
- Methods : The biological activity of the derivatives was researched.
- Results : The derivatives exhibited antioxidant and cytotoxic effects on certain tumor cell lines.
-
Application in Organic Synthesis
- Field : Organic Chemistry
- Summary : The compound has been used in the synthesis of a new bioactive compound, 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one .
- Methods : The compound was synthesized using a catalytic protocol involving ionic organic solids, such as 1,3-bis (carboxymethyl)imidazolium chloride . This methodology has been applied to the unique preparation of the potential bioactive compound .
- Results : The compound was synthesized with moderate yield, due to the retro-Michael reaction . Both synthetic reactions (i.e., preparation of chalcone and triazole Michael-addition to chalcone) have good green metrics .
-
Application in Anticancer Research
- Field : Oncology
- Summary : The compound has been used in the synthesis of a new hybrid compound of chalcone-salicylate . This compound has been predicted to have cytotoxic activity potency against breast cancer through ERα inhibition .
- Methods : The compound was synthesized using a linker mode approach under reflux condition . Its structure was established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .
- Results : The molecular docking study showed that the title compound exhibited more negative value of binding free energy (−8.15 kcal/mol) than tamoxifen (−7.00 kcal/mol) . It can be predicted that the title compound has a cytotoxic activity potency against breast cancer through ERα inhibition .
-
Application in Synthesis of Bioactive Compounds
- Field : Organic Chemistry
- Summary : The compound has been used in the synthesis of a new hybrid compound of chalcone-salicylate . This compound has been predicted to have cytotoxic activity potency against breast cancer through ERα inhibition .
- Methods : The compound was synthesized using a linker mode approach under reflux condition . Its structure was established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .
- Results : The molecular docking study showed that the title compound exhibited more negative value of binding free energy (−8.15 kcal/mol) than tamoxifen (−7.00 kcal/mol) . It can be predicted that the title compound has a cytotoxic activity potency against breast cancer through ERα inhibition .
-
Application in Synthesis of Potential Bioactive Compounds
- Field : Organic Chemistry
- Summary : The compound has been used in the synthesis of a potential bioactive compound, 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one .
- Methods : The compound was synthesized using a catalytic protocol involving ionic organic solids, such as 1,3-bis (carboxymethyl)imidazolium chloride . This methodology has been applied to the unique preparation of the potential bioactive compound .
- Results : The compound was synthesized with moderate yield, due to the retro-Michael reaction . Both synthetic reactions (i.e., preparation of chalcone and triazole Michael-addition to chalcone) have good green metrics .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(4-methoxyphenyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-9-4-2-8(3-5-9)10-6-7-11-12-10/h2-7H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSABYOAMXPMQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344859 | |
| Record name | 3-(4-Methoxyphenyl)Pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-1H-pyrazole | |
CAS RN |
27069-17-6 | |
| Record name | 3-(4-Methoxyphenyl)Pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-methoxyphenyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




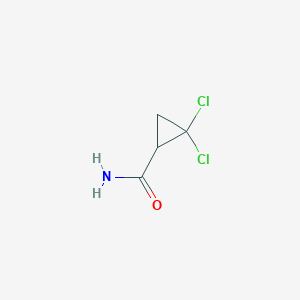
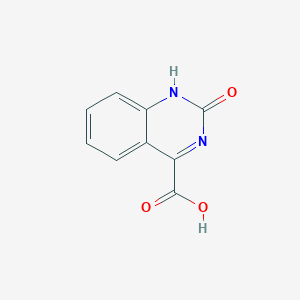
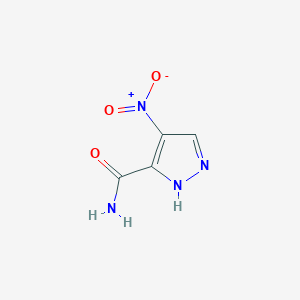
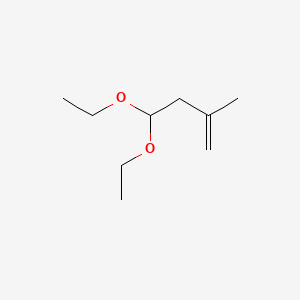
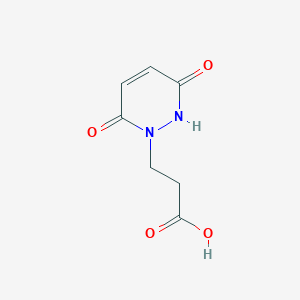
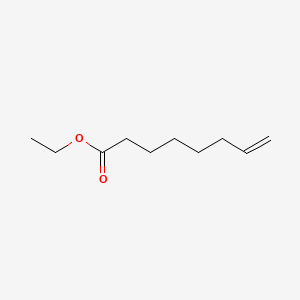
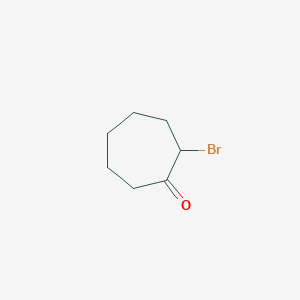

![9-Methoxy-9-borabicyclo[3.3.1]nonane](/img/structure/B1297602.png)



